3-amino-N-(4-fluorophenyl)-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-amino-N-(4-fluorophenyl)-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide is a useful research compound. Its molecular formula is C27H24FN3O3S and its molecular weight is 489.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Metabolic Studies
Research on compounds structurally similar to 3-amino-N-(4-fluorophenyl)-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide often explores their metabolism and disposition within biological systems. For example, studies on the metabolism and disposition of specific gamma-aminobutyric acid (GABA) type A receptor partial agonists have elucidated the pathways of oxidative deamination and the role of enzymes such as monoamine oxidase-B in their metabolic routes. These insights are crucial for understanding how similar compounds are processed in the human body, which can influence their pharmacological efficacy and safety profiles (Shaffer et al., 2008).
Carcinogenicity Studies
Compounds within the heterocyclic aromatic amines (HAA) category, like 3-amino-N-(4-fluorophenyl)-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide, have been studied for their potential carcinogenicity. The presence of HAAs in the human diet, primarily through cooked meats and exposure to tobacco smoke, has been linked to increased cancer risk. Research methodologies include the measurement of HAAs in biological samples (urine, plasma) to estimate exposure levels and evaluate their relationship with cancer incidence. These studies contribute to the ongoing assessment of dietary and environmental risk factors for cancer (Turesky et al., 2007).
Pharmacokinetics and Drug Interaction Studies
Investigations into the pharmacokinetics of compounds like 3-amino-N-(4-fluorophenyl)-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide are vital for understanding their absorption, distribution, metabolism, and excretion (ADME) properties. This includes studying the impact of enzymatic activity on drug metabolism and the potential for drug-drug interactions, which can significantly affect therapeutic outcomes. For instance, the study of ifosfamide, a chemotherapeutic agent, and its metabolites highlights the importance of metabolic pathways in determining both efficacy and toxicity, providing a model for assessing similar compounds (Kurowski & Wagner, 2004).
Immunomodulatory Effects
Some thieno[2,3-b]quinoline derivatives have been explored for their immunomodulatory effects, particularly in the context of treating autoimmune diseases and cancer. The synthetic immunomodulator linomide, for example, has been evaluated for its potential to alter the course of diseases like multiple sclerosis and renal cell carcinoma by modulating the immune response. This research area offers insights into how structural analogs of 3-amino-N-(4-fluorophenyl)-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide might be developed into novel therapeutic agents (Karussis et al., 1996).
Propiedades
IUPAC Name |
3-amino-N-(4-fluorophenyl)-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-6,8-dihydrothieno[2,3-b]quinoline-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24FN3O3S/c1-27(2)12-18-21(19(32)13-27)20(14-4-10-17(34-3)11-5-14)22-23(29)24(35-26(22)31-18)25(33)30-16-8-6-15(28)7-9-16/h4-11H,12-13,29H2,1-3H3,(H,30,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMXXYFBHPBUPKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)C(=C3C(=C(SC3=N2)C(=O)NC4=CC=C(C=C4)F)N)C5=CC=C(C=C5)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.